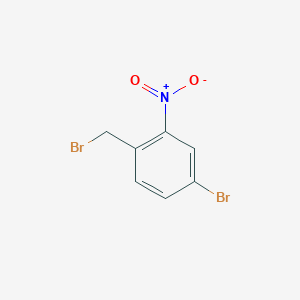

4-Bromo-1-(bromomethyl)-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(bromomethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSJBMQFFQYDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509230 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82420-34-6 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitrobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromo-1-(bromomethyl)-2-nitrobenzene. This versatile bifunctional compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules.

Core Chemical Properties

This compound, also known as 4-bromo-2-nitrobenzyl bromide, is a substituted aromatic compound. Its structure features a benzene ring with a bromine atom, a bromomethyl group, and a nitro group at positions 4, 1, and 2, respectively. The presence of these distinct functional groups imparts a unique reactivity profile, making it a valuable intermediate in synthetic chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while several sources provide data for this compound, there can be some variation in reported values. Multiple CAS numbers are often associated with this compound and its isomers in various chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2] |

| Molecular Weight | 294.93 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 82420-34-6, 35287-42-4 | [1] |

| Physical Form | Solid | |

| Boiling Point | 325.8 °C (Predicted) | [3] |

| Melting Point | Data not available. The precursor, 4-bromo-2-methyl-1-nitrobenzene, has a melting point of 57-65 °C. | [4] |

| Density | Data not available | |

| Solubility | Sparingly soluble in water; soluble in many organic solvents such as chloroform, ethyl acetate, ethanol, and acetone. | [5][6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-bromo-2-methyl-1-nitrobenzene.

Representative Synthesis Protocol: Radical Bromination of 4-Bromo-2-methyl-1-nitrobenzene

This protocol is based on general procedures for benzylic bromination.

Materials:

-

4-Bromo-2-methyl-1-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methyl-1-nitrobenzene (1.0 equivalent) in anhydrous CCl₄ under an inert atmosphere.

-

Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 equivalents of AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two bromine-containing functional groups, which exhibit different reactivities.

Reactivity of the Bromomethyl Group

The benzylic bromine in the bromomethyl group is highly susceptible to nucleophilic substitution reactions , proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile and reaction conditions. This reactivity allows for the facile introduction of a variety of functional groups at the benzylic position, making it a valuable tool for constructing more complex molecular architectures.

Common nucleophiles that react with the bromomethyl group include:

-

Azides (e.g., sodium azide): To form benzyl azides.

-

Cyanides (e.g., potassium cyanide): To form benzyl nitriles.

-

Hydroxides (e.g., sodium hydroxide): To form benzyl alcohols.

-

Alkoxides and Phenoxides: To form benzyl ethers.

-

Amines: To form substituted benzylamines.

-

Carboxylates: To form benzyl esters.

Reactivity of the Aromatic Bromine

The bromine atom attached directly to the aromatic ring is generally less reactive towards nucleophilic substitution than the benzylic bromine. However, its reactivity is enhanced by the presence of the strongly electron-withdrawing nitro group at the ortho position. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions with strong nucleophiles under appropriate conditions. This differential reactivity allows for selective and sequential functionalization of the molecule.

Applications in Drug Discovery and Organic Synthesis

This compound is a key intermediate in the synthesis of a wide range of organic compounds, including:

-

Pharmaceuticals: It is a building block for the synthesis of various active pharmaceutical ingredients (APIs). The ability to introduce diverse functional groups allows for the creation of libraries of compounds for screening in drug discovery programs.

-

Agrochemicals: It is used in the synthesis of pesticides and herbicides.

-

Dyes and Pigments: The aromatic and nitro functionalities make it a precursor for certain classes of dyes.

-

Material Science: It can be used in the synthesis of specialty polymers and other materials.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Representative Reaction: Nucleophilic Substitution

The following diagram illustrates a typical nucleophilic substitution reaction at the benzylic position of this compound.

Caption: Generalized nucleophilic substitution reaction of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause skin corrosion/irritation and serious eye damage. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for understanding the chemical properties and utility of this compound. Its versatile reactivity makes it an indispensable tool for chemists in both academic and industrial research settings.

References

- 1. 4-Bromo-2-(bromomethyl)-1-nitrobenzene | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Technical Guide: 4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS: 82420-34-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-(bromomethyl)-2-nitrobenzene, a versatile building block in organic synthesis. This document consolidates key chemical and physical properties, safety information, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₅Br₂NO₂.[1][2][3] Its structural and physical properties make it a reactive intermediate for the synthesis of more complex molecules.[4][5]

| Property | Value | Source |

| CAS Number | 82420-34-6 | [1][2][3][6][7][8][9][10][11][12][13][14][15] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2][3][4][9][10] |

| Molecular Weight | 294.93 g/mol | [1][2][3][10][16] |

| Appearance | Solid | [6][8] |

| Color | Light Yellow | [1] |

| Melting Point | 70 - 80°C | [8] |

| Boiling Point (Predicted) | 325.8 ± 27.0 °C | [1] |

| Density (Predicted) | 2.006 ± 0.06 g/cm³ | [1] |

| Purity | ≥97% or 98% | [2][6] |

| Storage Temperature | 2-8°C under inert atmosphere | [1][6] |

| IUPAC Name | This compound | [6][10] |

| InChI Key | NHSJBMQFFQYDGQ-UHFFFAOYSA-N | [6] |

Safety Information

This compound is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.

| Hazard Information | Details | Source |

| Signal Word | Danger | [6][8] |

| Hazard Statements | H302, H314, H315, H319, H335 | [1][6][8] |

| GHS Pictograms | GHS07 (Harmful/Irritant) | [1] |

| Precautionary Statements | P260, P261, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 | [1][6][8] |

Synthesis Protocols

Two primary methods for the synthesis of this compound are documented.

Synthesis from 4-Bromo-2-nitrotoluene

This protocol involves the bromination of the methyl group of 4-bromo-2-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(2-methylpropionitrile) (AIBN) as a radical initiator.

Experimental Protocol:

-

A mixture of 4-bromo-2-nitrotoluene (25.0 g, 116 mmol), N-bromosuccinimide (28.2 g, 162 mmol), and 2,2'-azobis(2-methylpropionitrile) (1.90 mg, 11.6 mmol) is prepared.

-

Upon completion, the reaction solution is filtered.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using an ethyl acetate/hexane (1/9) eluent to yield the final product.[1][17]

Synthesis from (4-bromo-2-nitrophenyl)methanol

This alternative synthesis route involves the bromination of the alcohol group of (4-bromo-2-nitrophenyl)methanol using N-bromosuccinimide (NBS) and triphenylphosphine.

Experimental Protocol:

-

To a stirred solution of (4-bromo-2-nitrophenyl)methanol (1.00 g, 4.31 mmol) in DMF (40 mL), add NBS (1.6 g, 9.0 mmol) and triphenylphosphine (2.4 g, 9.2 mmol).[17]

-

After two minutes, the reaction mixture is concentrated in vacuo.[17]

-

The residue is partitioned between water and dichloromethane (DCM).

-

The aqueous layer is extracted with additional DCM.

-

The combined organic layers are concentrated.

-

The residue is purified by silica gel chromatography (Gradient: 0% to 20% EtOAc in heptane) to provide the product.[17]

Yield: 880 mg (69%)[17]

Analytical Data

¹H-NMR spectral data has been reported for this compound.

| ¹H-NMR Data (CDCl₃, 400 MHz) | |

| Chemical Shift (δ) | Description |

| 4.78 ppm | (s, 2H, CH₂) |

| 7.46-7.47 ppm | (d, J = 8.0-8.2 Hz, 1H, Ar-H) |

| 7.74-7.75 ppm | (dd, J = 2.0-2.1, 8.1-8.2 Hz, 1H, Ar-H) |

| 8.18-8.20 ppm | (d, J = 1.7-2.1 Hz, 1H, Ar-H) |

| Source:[17] |

Applications in Research and Development

This compound is a versatile intermediate in chemical synthesis.[4] Its utility stems from the presence of multiple reactive sites: the bromomethyl group, the nitro group, and the bromine atom on the aromatic ring. These functional groups allow for selective chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[4] The benzene ring provides a stable scaffold for the construction of complex organic molecules.[4]

Currently, there is no specific information available in the public domain linking this compound to defined signaling pathways or biological mechanisms of action. Its primary role appears to be that of a foundational chemical building block for research and development purposes.

References

- 1. 4-BROMO-2-NITROBENZYL BROMIDE | 82420-34-6 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. usbio.net [usbio.net]

- 4. a2bchem.com [a2bchem.com]

- 5. CAS 82420-34-6: this compound [cymitquimica.com]

- 6. This compound | 82420-34-6 [sigmaaldrich.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. This compound CAS 82420-34-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. 4-Bromo-2-nitrobenzyl bromide | C7H5Br2NO2 | CID 12761378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, CasNo.82420-34-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 12. 4-溴-2-硝基苄基溴 - CAS:82420-34-6 - Chongqing Aoshe Bio-chemical Co,.Ltd [en.aoshechem.com]

- 13. guidechem.com [guidechem.com]

- 14. This compound at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]

- 15. arctomsci.com [arctomsci.com]

- 16. 4-Bromo-2-(bromomethyl)-1-nitrobenzene | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-BROMO-2-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-1-(bromomethyl)-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, containing both a reactive bromomethyl group and a nitro-substituted aromatic ring, makes it a versatile building block in medicinal chemistry and materials science.

Core Physical and Chemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2][3] |

| Molecular Weight | 294.93 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 82420-34-6 | |

| Physical Form | Solid | |

| Boiling Point | 325.8°C | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical synthesis. Below are detailed experimental protocols derived from established literature.

Protocol 1: Bromination of 4-Bromo-2-nitrotoluene

This protocol details the synthesis of this compound starting from 4-bromo-2-nitrotoluene.

Materials:

-

4-bromo-2-nitrotoluene

-

N-bromosuccinimide (NBS)

-

2,2'-azobis(2-methylpropionitrile) (AIBN)

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of 4-bromo-2-nitrotoluene (25.0 g, 116 mmol), N-bromosuccinimide (28.2 g, 162 mmol), and 2,2'-azobis(2-methylpropionitrile) (1.90 mg, 11.6 mmol) is prepared.

-

The reaction mixture is refluxed for 18 hours.

-

Upon completion, the reaction solution is filtered.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9 ratio) as the eluent to yield the final product.[4]

Protocol 2: Synthesis from (5-bromo-2-nitrophenyl)methanol

This method describes the synthesis starting from (5-bromo-2-nitrophenyl)methanol.

Materials:

-

(5-bromo-2-nitrophenyl)methanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

-

Acetonitrile (MeCN)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of (5-bromo-2-nitrophenyl)methanol (2.8 g, 12.06 mmol) is prepared in a 1:1 solvent mixture of dichloromethane and acetonitrile (100 mL).

-

The solution is cooled to 0°C.

-

Carbon tetrabromide (5.2 g, 15.68 mmol) and triphenylphosphine (4.1 g, 15.68 mmol) are sequentially added to the stirred solution.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

After the reaction is complete, the mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel, using a gradient elution of petroleum ether and ethyl acetate (from 50:1 to 10:1) to afford the target product.[2]

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-bromo-2-nitrotoluene, as described in Protocol 1.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene from 4-bromo-2-nitrotoluene. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The presented information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols, data comparison, and mechanistic understanding.

Core Synthesis Overview

The primary method for the synthesis of this compound from 4-bromo-2-nitrotoluene is through a free-radical bromination reaction. This reaction selectively targets the benzylic position of the toluene derivative, substituting a hydrogen atom with a bromine atom. The most common reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals in a controlled manner. The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Data Presentation: Physical and Reaction Properties

For ease of comparison, the physical properties of the starting material and the product, along with key reaction parameters from cited experiments, are summarized in the tables below.

Table 1: Physical Properties of Reactant and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Starting Material | 4-bromo-1-methyl-2-nitrobenzene | C₇H₆BrNO₂ | 216.03[1] | 45-48[1] | 130 (at 12 mmHg)[1] |

| Product | This compound | C₇H₅Br₂NO₂ | 294.93[2] | Not available | 325.8[3] |

Table 2: Summary of Reaction Conditions and Yields

| Initiator | Reagents (Molar Equivalents) | Solvent | Reaction Time (hours) | Yield (%) | Reference |

| AIBN | 4-bromo-2-nitrotoluene (1), NBS (1.4), AIBN (0.1) | Not specified | 18 | 54 | [4] |

| Benzoyl Peroxide | Substituted Toluene (1), NBS (1), Benzoyl Peroxide (0.04) | CCl₄ | 4 | ~41 (General procedure) | [5] |

Signaling Pathway: Free-Radical Bromination Mechanism

The synthesis proceeds via a well-established free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Caption: Reaction mechanism of benzylic bromination.

Experimental Workflow

The overall experimental process, from setting up the reaction to isolating the pure product, follows a logical sequence of steps.

Caption: General experimental workflow for the synthesis.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Protocol 1: Synthesis using NBS and AIBN

This protocol is adapted from a reported synthesis and provides a robust method for the desired transformation.[4]

Materials:

-

4-bromo-2-nitrotoluene (25.0 g, 116 mmol)

-

N-bromosuccinimide (NBS) (28.2 g, 162 mmol)

-

2,2'-azobis(2-methylpropionitrile) (AIBN) (1.90 g, 11.6 mmol)

-

An appropriate solvent (e.g., carbon tetrachloride or chlorobenzene)

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitrotoluene (25.0 g, 116 mmol), N-bromosuccinimide (28.2 g, 162 mmol), and 2,2'-azobis(2-methylpropionitrile) (1.90 g, 11.6 mmol).

-

Add a suitable solvent to the flask.

-

Heat the reaction mixture to reflux and maintain for 18 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9) as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound (18.5 g, 54% yield).[4]

Characterization Data:

-

¹H-NMR (CDCl₃): δ 4.78 (s, 2H, CH₂), 7.46 (d, J = 8.0 Hz, 1H, Ar-H), 7.74 (dd, J = 2.0, 8.1 Hz, 1H, Ar-H), 8.18 (d, J = 1.7 Hz, 1H, Ar-H).[4]

This in-depth guide provides the necessary information for researchers and professionals to successfully synthesize this compound. The provided data, protocols, and diagrams offer a comprehensive resource for understanding and implementing this important chemical transformation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-2-(bromomethyl)-1-nitrobenzene | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 4-BROMO-2-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Bromination - Benzylic Bromination [commonorganicchemistry.com]

Spectroscopic Analysis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Bromo-1-(bromomethyl)-2-nitrobenzene. Due to the limited availability of officially published spectra for this specific molecule, this guide combines theoretical predictions based on its chemical structure with available data from isomeric and structurally related compounds. This approach offers a robust framework for the characterization of this compound in a research and development setting.

Molecular Structure and Spectroscopic Overview

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₅Br₂NO₂

-

Molecular Weight: 294.93 g/mol

-

CAS Number: 82420-34-6

The presence of a substituted benzene ring, a nitro group, and a bromomethyl group gives rise to characteristic signals in various spectroscopic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy will reveal the electronic environment of the hydrogen and carbon atoms. Infrared (IR) spectroscopy will identify the key functional groups, and Mass Spectrometry (MS) will determine the molecular weight and fragmentation pattern.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| CH₂Br | 4.5 - 4.8 | Singlet (s) | N/A | The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring. |

| Ar-H | 7.5 - 8.2 | Multiplet (m) | ortho: 7-9 Hz, meta: 2-3 Hz, para: 0-1 Hz | The three aromatic protons will exhibit a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) due to their distinct electronic environments influenced by the bromo, bromomethyl, and nitro substituents. |

For comparison, the aromatic protons of the isomer 2-bromo-1-(bromomethyl)-4-nitrobenzene appear at δ 7.65 (d, J=8.4Hz), 8.17 (dd, J=8.4, 2.2Hz), and 8.46 (d, J=2.2Hz), with the benzylic protons at δ 4.62 (s).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₂Br | 30 - 35 | The carbon is shielded compared to the aromatic carbons. |

| Ar-C | 120 - 150 | The exact shifts of the six aromatic carbons will vary depending on the electronic effects of the substituents. The carbon bearing the nitro group (C-NO₂) is expected to be significantly deshielded (further downfield), while the carbon attached to the bromine (C-Br) will also be influenced. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available, the expected ranges for its key vibrations are well-established.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C-H Stretch (CH₂Br) | 3000 - 2850 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |

| Aromatic C=C Bending | 1600 - 1450 | Medium to Strong |

| C-Br Stretch (Aryl) | 1100 - 1000 | Medium to Strong |

| C-Br Stretch (Alkyl) | 700 - 500 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pathways. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

Solubility Profile of 4-Bromo-1-(bromomethyl)-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-nitrobenzene is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility in drug discovery and development pipelines necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and illustrates its role in synthetic pathways.

Qualitative Solubility Analysis

Based on the principle of "like dissolves like," the polar nitro group and the bromine substituents on the benzene ring, coupled with the reactive bromomethyl group, indicate that this compound is a polar molecule. Consequently, it is expected to be soluble in polar organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility |

| Protic Solvents | Ethanol, Methanol | Likely Soluble |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble to Soluble |

| Non-polar Solvents | Hexane, Cyclohexane | Likely Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of a crystalline organic compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and determining the concentration of the dissolved solute.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., ethanol, acetone, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Determine the mass of the filtered solution.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

Safety Precautions: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Role in Synthetic Pathways

This compound is a valuable building block in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing for the introduction of the 4-bromo-2-nitrobenzyl moiety into a wide range of molecules. This is a critical step in the synthesis of various pharmaceutical agents, including anticancer and antimicrobial compounds.[3]

The following diagram illustrates a generalized synthetic workflow where this compound is used to synthesize a target bioactive molecule.

Caption: General synthetic workflow using this compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the scientific literature, its structural characteristics suggest good solubility in a range of common polar organic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel therapeutic agents.

References

The Enhanced Reactivity of the Bromomethyl Group in 4-Bromo-1-(bromomethyl)-2-nitrobenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-nitrobenzene is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and an electron-deficient aromatic ring, allows for a range of selective transformations. The presence of a nitro group in the ortho position to the bromomethyl group and a bromine atom at the para position profoundly influences the reactivity of the benzylic bromide, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of the bromomethyl group, supported by quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its application in research and development.

The high reactivity of the bromomethyl group is primarily attributed to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This guide will explore the outcomes of reactions with various nucleophiles, providing a predictive framework for its synthetic applications.

Reactivity and Mechanistic Overview

The primary reaction pathway for the bromomethyl group in this compound is nucleophilic substitution. Due to the primary nature of the benzylic carbon and the stability of the benzylic carbocation intermediate, both SN1 and SN2 mechanisms can be operative, with the SN2 pathway generally being favored, especially with strong nucleophiles. The electron-withdrawing nitro group plays a crucial role in activating the benzylic position towards nucleophilic attack.

A general workflow for the nucleophilic substitution at the benzylic position of this compound can be visualized as follows:

Caption: General experimental workflow for nucleophilic substitution.

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes the reaction of this compound with various nucleophiles, providing key quantitative data for easy comparison.

| Nucleophile | Reagent | Product | Solvent | Conditions | Time (h) | Yield (%) | Reference |

| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-4-bromo-2-nitrobenzene | DMF | Room Temp | 16 | 80 | [1] |

| Amine | Benzylamine | N-(4-Bromo-2-nitrobenzyl)benzylamine | DMF | Room Temp | 12 | High | [2] |

| Thiol | Thiourea then NaOH | Bis(4-bromo-2-nitrobenzyl) sulfide | Methanol | Reflux | 8-16 | Good | [3] |

| Cyanide | Potassium Cyanide (KCN) | (4-Bromo-2-nitrophenyl)acetonitrile | Ethanol/Water | Reflux | 2-4 | Good to High | [4] |

| Alcohol | (4-bromo-2-nitrophenyl)methanol | This compound | DMF | - | 0.03 | 69 | [5] |

Detailed Experimental Protocols

Synthesis of this compound from 4-Bromo-2-nitrotoluene[5]

This protocol describes the radical bromination of 4-bromo-2-nitrotoluene to yield the title compound.

Materials:

-

4-Bromo-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 4-bromo-2-nitrotoluene (25.0 g, 116 mmol) in a suitable solvent, add N-bromosuccinimide (28.2 g, 162 mmol) and AIBN (1.90 mg, 11.6 mmol).

-

Reflux the reaction mixture for 18 hours.

-

After completion of the reaction, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9) as the eluent to afford this compound (18.5 g, 54% yield).

Nucleophilic Substitution with Sodium Azide[1]

This protocol details the reaction of this compound with sodium azide to form the corresponding benzyl azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (0.91 mmol) in dry DMF (4 mL).

-

Add sodium azide (1.82 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate = 10:3) to yield 1-(azidomethyl)-4-bromo-2-nitrobenzene (80% yield).

The resulting benzyl azide can be used in subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize more complex molecules.[3][6][7][8][9]

Caption: Synthesis and application of the azide derivative.

Nucleophilic Substitution with a Primary Amine (Benzylamine)[2]

This protocol describes the N-alkylation of benzylamine with a related benzyl bromide, which serves as a representative procedure.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(4-bromo-2-nitrobenzyl)benzylamine.

-

Purify the product by column chromatography if necessary.

Applications in Drug Development

While specific signaling pathway involvement for this compound is not extensively documented, its utility as a synthetic intermediate is well-established in the synthesis of various biologically active molecules. The ability to introduce the 4-bromo-2-nitrobenzyl moiety is valuable in constructing libraries of compounds for screening against various therapeutic targets. For instance, related nitroaromatic compounds are precursors in the synthesis of kinase inhibitors and other targeted therapies. The nitro group can be reduced to an amine, providing a further point of diversification for structure-activity relationship (SAR) studies.

The logical flow for utilizing this compound in a drug discovery context can be outlined as follows:

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The presence of the ortho-nitro group significantly enhances the reactivity of the bromomethyl group towards nucleophilic substitution, allowing for efficient derivatization with a wide range of nucleophiles. This guide has provided a comprehensive overview of its reactivity, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in academia and industry. The strategic application of this reagent can facilitate the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of its reactivity profile will undoubtedly continue to expand its utility in chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. datapdf.com [datapdf.com]

- 3. rroeder.nd.edu [rroeder.nd.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 4-BROMO-2-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Click Chemistry and Applications. | Faculty members [faculty.ksu.edu.sa]

- 9. interchim.fr [interchim.fr]

electrophilicity of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

An In-depth Technical Guide to the Electrophilicity of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyfunctionalized aromatic compound of significant interest in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity is characterized by two primary electrophilic centers: the aromatic ring, activated towards nucleophilic aromatic substitution (SNAr), and the benzylic carbon, which is susceptible to nucleophilic substitution (SN1 and SN2). This technical guide provides a comprehensive analysis of the electrophilicity of this molecule, drawing upon established principles of physical organic chemistry and comparative data from analogous compounds. It further outlines experimental and computational methodologies for quantifying its reactivity and discusses its applications in the context of drug discovery and development.

Theoretical Framework of Electrophilicity

Electrophilicity, the propensity of a chemical species to accept electrons, is a fundamental concept in understanding chemical reactivity. For aromatic compounds like this compound, several factors govern the electrophilic character of different sites within the molecule:

-

Inductive Effects: The electronegative nitro (-NO2) and bromo (-Br) substituents withdraw electron density from the aromatic ring through the sigma bond network, increasing its overall electrophilicity.

-

Resonance Effects: The nitro group is a strong resonance-withdrawing group (-M effect), which delocalizes electron density from the ortho and para positions of the ring. This effect significantly enhances the electrophilicity of these positions, making them susceptible to nucleophilic attack.[3]

-

Benzylic Position: The carbon atom of the bromomethyl (-CH2Br) group is an electrophilic center due to the polarization of the C-Br bond. Its reactivity is enhanced by the stability of the potential benzylic carbocation intermediate, which is stabilized by the adjacent aromatic ring.[4][5]

The electrophilicity of a molecule can be quantified using both experimental and computational approaches. Experimentally, kinetic studies of reactions with various nucleophiles provide a measure of reactivity.[6] Computationally, Density Functional Theory (DFT) can be used to calculate global and local electrophilicity indices, which predict the most reactive sites within a molecule.[7][8]

Analysis of Electrophilic Centers in this compound

This molecule possesses two distinct regions of electrophilic reactivity, as illustrated in the diagram below.

Electrophilicity of the Aromatic Ring

The aromatic ring of this compound is highly electron-deficient due to the presence of the powerful electron-withdrawing nitro group. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr).

The nitro group, being in the ortho position to the bromomethyl group and meta to the ring bromine, strongly activates the ring for nucleophilic attack. The resonance structures show that the positive charge is delocalized onto the carbon atoms ortho and para to the nitro group. Consequently, the positions most susceptible to nucleophilic attack are C1 (bearing the bromomethyl group, though substitution of this group is less common in SNAr) and C5. The bromine at C4 also activates the ring towards SNAr, albeit to a lesser extent than the nitro group. The general mechanism for SNAr reactions is a two-step addition-elimination process involving a Meisenheimer complex intermediate, although concerted mechanisms have also been proposed for some systems.[9][10]

The reactivity of substituted nitrobenzenes in SNAr reactions is well-documented. For instance, p-bromonitrobenzene is significantly more reactive towards nucleophiles than m-bromonitrobenzene because the nitro group can stabilize the negative charge in the Meisenheimer intermediate through resonance only when it is in the ortho or para position to the leaving group.[3]

Electrophilicity of the Benzylic Carbon

The carbon atom of the bromomethyl group is a primary benzylic halide. This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions. The reaction can proceed through either an SN2 or SN1 mechanism, depending on the reaction conditions (nucleophile strength, solvent polarity, etc.).[4]

-

SN2 Pathway: A strong nucleophile can attack the electrophilic carbon in a concerted step, displacing the bromide ion. The rate of this reaction is sensitive to steric hindrance around the reaction center.

-

SN1 Pathway: In polar, non-nucleophilic solvents, the bromide ion can depart to form a benzylic carbocation. This intermediate is stabilized by resonance with the aromatic ring. The presence of the electron-withdrawing nitro and bromo groups on the ring will, however, destabilize this carbocation, making the SN1 pathway less favorable compared to unsubstituted benzyl bromide.[5] A kinetic study on the solvolysis of o-nitrobenzyl bromide showed that its reactivity is similar to its p-isomer in most solvents, suggesting complex electronic and potential neighboring group participation effects.[11]

Quantitative Assessment of Electrophilicity

Comparative Kinetic Data

The following table summarizes kinetic data for the reaction of various substituted benzyl bromides with aniline, providing a framework for understanding how substituents influence the electrophilicity of the benzylic carbon.

| Substrate | Nucleophile | Solvent System | Temp (°C) | k (L mol-1 s-1) | Reference |

| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41 | [14] |

| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.11 | [14] |

| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.93 | [14] |

| p-Nitrobenzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.25 | [14] |

Note: The electron-withdrawing nitro group in p-nitrobenzyl bromide decreases the rate of nucleophilic substitution compared to unsubstituted benzyl bromide, likely due to destabilization of the developing positive charge in the transition state.

Hammett Equation

The Hammett equation, log(k/k0) = σρ, quantitatively relates the reaction rate (k) of a substituted aromatic compound to a reference reaction (k0) through substituent constants (σ) and a reaction constant (ρ).[13]

-

Substituent Constants (σ): These values quantify the electronic effect of a substituent. For the groups in this compound, the approximate σpara values are:

-

-NO2: +0.78 (strongly electron-withdrawing)

-

-Br: +0.23 (moderately electron-withdrawing)

-

-CH2Br: +0.18 (weakly electron-withdrawing)

-

-

Reaction Constant (ρ): This value indicates the sensitivity of a reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic attack on the aromatic ring.

While a precise calculation for this polysubstituted system is complex, the large positive σ values for the nitro and bromo groups strongly support the high electrophilicity of the aromatic ring.

Experimental Protocols for Determining Electrophilicity

The electrophilicity of this compound can be experimentally determined through kinetic studies.

General Workflow for Kinetic Analysis

A common method to study the kinetics of nucleophilic substitution is to monitor the reaction progress over time under pseudo-first-order conditions (i.e., with a large excess of one reactant).[6][15]

Detailed Methodology (Example: Reaction with a Thiol Nucleophile)

-

Materials: this compound, a nucleophile (e.g., glutathione), a suitable buffer solution (e.g., phosphate buffer at pH 7.4), and a spectrophotometer.

-

Solution Preparation: Prepare stock solutions of the electrophile in a water-miscible organic solvent (e.g., DMSO) and the nucleophile in the buffer.

-

Kinetic Run:

-

Equilibrate the buffer and nucleophile solution to the desired temperature (e.g., 37 °C) in a cuvette.

-

Initiate the reaction by adding a small aliquot of the electrophile stock solution.

-

Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not.

-

-

Data Analysis:

-

Plot the natural logarithm of the change in absorbance versus time.

-

The slope of the resulting linear plot will be the pseudo-first-order rate constant (kobs).

-

Repeat the experiment with varying concentrations of the nucleophile to determine the second-order rate constant (k2) from a plot of kobs versus nucleophile concentration.

-

Applications in Drug Development

The electrophilic nature of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

-

Covalent Inhibitors: Electrophilic functional groups are often incorporated into drug candidates to form covalent bonds with specific amino acid residues (e.g., cysteine, lysine) in a target protein. The dual electrophilicity of this molecule offers multiple handles for synthetic elaboration to create such targeted covalent inhibitors.

-

Linker Chemistry: The reactive benzylic bromide can be used to attach the nitroaromatic core to other molecular fragments, serving as a versatile linker in the construction of larger drug molecules or probes.

-

Halogen Bonding: The bromine atom on the aromatic ring can participate in halogen bonding, a non-covalent interaction with Lewis basic sites (e.g., carbonyl oxygens, nitrogen atoms) in a protein binding pocket. This interaction can be exploited to enhance binding affinity and selectivity.[16][17]

Conclusion

This compound is a highly reactive electrophile with two primary sites of reactivity. The aromatic ring is activated for SNAr reactions by the potent electron-withdrawing nitro group, while the benzylic carbon is susceptible to SN1 and SN2 substitution. Although direct quantitative data for this specific molecule is sparse, a comprehensive understanding of its electrophilicity can be achieved through the study of analogous compounds and the application of fundamental principles of physical organic chemistry. The methodologies outlined in this guide provide a robust framework for experimentally and computationally characterizing its reactivity, which is crucial for its effective utilization in organic synthesis and drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. communities.springernature.com [communities.springernature.com]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Halogen bond: its role beyond drug-target binding affinity for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of 4-Bromo-1-(bromomethyl)-2-nitrobenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-nitrobenzene is a versatile bifunctional aromatic compound with significant potential as a building block in medicinal chemistry. Its structure, featuring a reactive benzyl bromide group and a nitro-substituted aromatic ring with a bromine atom, offers multiple sites for chemical modification. The electron-withdrawing nature of the nitro group enhances the reactivity of the benzyl bromide towards nucleophilic substitution, making it an excellent scaffold for the synthesis of a diverse range of complex organic molecules. This guide explores the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of potent enzyme inhibitors.

Core Application: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair, and its inhibition has emerged as a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The this compound scaffold provides a foundational element for constructing the core structure of certain PARP inhibitors.

Synthetic Workflow for a PARP Inhibitor Scaffold

The general synthetic strategy involves a multi-step process beginning with the S-alkylation of a heterocyclic thiol with this compound, followed by reduction of the nitro group and subsequent intramolecular cyclization to form a polycyclic scaffold. This workflow is depicted in the diagram below.

Methodological & Application

Application Notes and Protocols: Synthesis of Benzo[h]-1,6-naphthyridines Utilizing 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Introduction

Benzo[h]-1,6-naphthyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document provides a detailed protocol for the synthesis of a benzo[h]-1,6-naphthyridine system, commencing from 4-bromo-2-nitrotoluene. A key intermediate in this synthetic route is 4-Bromo-1-(bromomethyl)-2-nitrobenzene. The methodology outlined below is based on a synthetic approach involving an intramolecular Diels-Alder reaction of an aryl oxazole with a substituted acrylamide.[1] This protocol is intended for researchers and scientists in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of the benzo[h]-1,6-naphthyridine core involves a multi-step sequence. The initial phase is the preparation of the key building block, this compound, from commercially available 4-bromo-2-nitrotoluene. This intermediate is then converted to an aldehyde, which subsequently undergoes condensation and cyclization to form an oxazole. The final key step involves an intramolecular Diels-Alder reaction to construct the tricyclic benzo[h]-1,6-naphthyridine scaffold.[1]

Experimental Protocols

Part 1: Synthesis of this compound (23)

This protocol describes the benzylic bromination of 4-bromo-2-nitrotoluene to yield the key intermediate, this compound.

Materials:

-

4-bromo-2-nitrotoluene (22)

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Ultraviolet sunlamp

Procedure: [1]

-

Dissolve 4-bromo-2-nitrotoluene (3.91 g, 18.11 mmol) in carbon tetrachloride (280 ml).

-

Add N-bromosuccinimide (3.22 g, 18.11 mmol) to the solution.

-

Initiate the reaction using an ultraviolet sunlamp.

-

Stir the reaction mixture for 48 hours.

-

After 48 hours, filter the reaction mixture.

-

Concentrate the filtrate in vacuo to obtain the crude product.

Purification:

-

The crude product can be purified by flash chromatography, although specific conditions were not detailed in the source document.

Part 2: Synthesis of 4-Bromo-2-nitrobenzaldehyde (24)

This protocol details the oxidation of the benzylic bromide to the corresponding aldehyde.

Materials:

-

This compound (23)

-

Dimethyl sulfoxide (DMSO)

-

Mild base (e.g., Sodium bicarbonate)

Procedure: [1]

-

The oxidation of this compound to the aldehyde is effected with DMSO and a mild base. Note: Specific quantities and reaction conditions were not provided in the source document.

Part 3: Synthesis of the Oxazole Intermediate (26)

This section describes the formation of the oxazole ring, which is a crucial precursor for the subsequent intramolecular Diels-Alder reaction.

Materials:

-

4-Bromo-2-nitrobenzaldehyde (24)

-

Aminoacetaldehyde diethyl acetal

-

Sulfuric acid (H₂SO₄)

-

Phosphorus pentoxide (P₂O₅)

Procedure: [1]

-

Imine Formation (25): Condense 4-Bromo-2-nitrobenzaldehyde (24) with aminoacetaldehyde diethyl acetal. This reaction proceeds in high yield (92%).

-

Oxidative Cyclization (26): Heat the resulting imine (25) with sulfuric acid and phosphorus pentoxide (P₂O₅) to effect an oxidative cyclization, yielding the desired oxazole (26).

Part 4: Synthesis of the Benzo[h]-1,6-naphthyridine System (6)

The final step involves the construction of the tricyclic aromatic system via an intramolecular Diels-Alder reaction.

Materials:

-

Oxazole intermediate (26)

-

β-carbomethoxyacrylamide side chain (to be introduced onto the oxazole)

Procedure: [1]

-

Introduce a β-carbomethoxyacrylamide side chain onto the oxazole intermediate (26) to form the Diels-Alder precursor (7). Note: The specific method for this step was not detailed in the source document.

-

Induce the intramolecular Diels-Alder cycloaddition of the resulting compound (7) to afford the tricyclic aromatic benzo[h]-1,6-naphthyridine (6).

Quantitative Data

The following table summarizes the available quantitative data for the synthesis.

| Step | Starting Material | Product | Reagents | Yield | Reference |

| Part 1: Bromination | 4-bromo-2-nitrotoluene (22) | This compound (23) | NBS, CCl₄ | 50% | [1] |

| Part 3: Imine Formation | 4-Bromo-2-nitrobenzaldehyde (24) | Imine Intermediate (25) | Aminoacetaldehyde diethyl acetal | 92% | [1] |

| Part 3: Oxidative Cyclization | Imine Intermediate (25) | Oxazole Intermediate (26) | H₂SO₄, P₂O₅ | 14% | [1] |

Note: The yield for the bromination step was accompanied by the recovery of 36% of the starting material. The yield for the oxidative cyclization is unoptimized.[1]

Visualizations

Synthetic Pathway for Benzo[h]-1,6-naphthyridine

Caption: Synthetic route to Benzo[h]-1,6-naphthyridine.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the bromination step.

References

Application Notes and Protocols for the Reaction of 4-Bromo-1-(bromomethyl)-2-nitrobenzene with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 4-Bromo-1-(bromomethyl)-2-nitrobenzene with primary amines. This reaction is a fundamental N-alkylation process that yields N-substituted 5-bromo-2-nitrobenzylamines, which are valuable intermediates in medicinal chemistry and drug discovery. The protocols provided herein offer a general framework for this synthesis, which can be adapted for various primary amines. This document also summarizes the reaction's mechanism, potential applications of the products in drug development, and includes diagrams for the reaction pathway and a general experimental workflow.

Introduction

The reaction between this compound and primary amines is a classic example of a nucleophilic substitution reaction (SN2). The benzylic bromide is highly reactive towards nucleophiles like primary amines, leading to the formation of a new carbon-nitrogen bond. The resulting N-substituted 5-bromo-2-nitrobenzylamine scaffold is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo and nitro groups on the aromatic ring offers opportunities for further chemical modifications, such as cross-coupling reactions or reduction of the nitro group to an amine, allowing for the generation of diverse compound libraries for biological screening.

Reaction Mechanism and Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of this compound. This backside attack leads to the displacement of the bromide ion as a leaving group in a single, concerted step, resulting in the formation of the corresponding secondary amine.

Applications in Drug Development

The N-substituted 5-bromo-2-nitrobenzylamine core is a key structural motif in a variety of compounds with potential therapeutic applications, particularly in oncology.

-

Intermediates for Anticancer Agents: These compounds serve as crucial intermediates in the synthesis of more complex heterocyclic systems, such as quinazolinones and benzimidazoles, which are known to exhibit a wide range of biological activities, including anticancer properties. The bromo- and nitro-substituted benzene ring is a common feature in molecules designed to inhibit specific signaling pathways involved in cancer progression.

-

Modulation of Signaling Pathways: While specific signaling pathway inhibition by the direct products of this reaction is an area of ongoing research, related nitroaromatic compounds have been shown to act as inhibitors of various enzymes. For instance, derivatives of N-phenyl-anilines are being investigated for their potential to inhibit protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Experimental Protocols

The following protocols provide a general guideline for the reaction of this compound with primary amines. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific primary amines.

General Protocol for N-Alkylation

This protocol describes the synthesis of N-substituted 5-bromo-2-nitrobenzylamines.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, or other aliphatic/aromatic amines)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Acetonitrile, THF)

-

A suitable base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Addition of Reagents: Add the primary amine (1.0-1.2 eq.) to the solution, followed by the addition of the base (2.0-3.0 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-alkylation of various primary amines with this compound, based on analogous reactions found in the literature. Researchers should use this table as a guideline and optimize conditions for their specific substrates.

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | RT | 12 | ~85-95 |

| 2 | Benzylamine | Et₃N | CH₃CN | 60 | 6 | ~80-90 |

| 3 | 4-Methoxyaniline | DIPEA | THF | 50 | 8 | ~80-92 |

| 4 | Cyclohexylamine | K₂CO₃ | DMF | RT | 18 | ~75-85 |

| 5 | n-Butylamine | Et₃N | CH₃CN | 50 | 10 | ~70-80 |

Note: The yields are approximate and can vary depending on the specific reaction conditions and the purity of the starting materials.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-substituted 5-bromo-2-nitrobenzylamines. These compounds are valuable intermediates in the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols and data serve as a comprehensive guide for researchers to successfully perform this reaction and to explore the potential of its products in drug discovery and development. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of this class of compounds.

Application Notes and Protocols: Thioether Synthesis with 4-Bromo-1-(bromomethyl)-2-nitrobenzene and Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of thioethers via the reaction of 4-Bromo-1-(bromomethyl)-2-nitrobenzene with various thiol-containing compounds. This compound is a versatile electrophilic building block in organic synthesis. Its benzylic bromide is highly reactive towards nucleophilic substitution, making it an excellent substrate for the formation of carbon-sulfur bonds. The presence of a nitro group enhances the electrophilicity of the benzylic carbon, facilitating the reaction. This reactivity profile allows for the straightforward synthesis of a diverse range of S-(4-bromo-2-nitrobenzyl) thioethers, which are valuable intermediates in medicinal chemistry and materials science.

The general reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a thiol, typically deprotonated in situ with a mild base, attacks the benzylic carbon of this compound, displacing the bromide ion to form the corresponding thioether.

Reaction Scheme

Data Presentation: Synthesis of S-(4-bromo-2-nitrobenzyl) Thioethers

The following table summarizes the reaction conditions and yields for the synthesis of various thioethers from this compound and different thiols. These examples demonstrate the general applicability of the method to both aromatic and aliphatic thiols.

| Entry | Thiol (R-SH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | K₂CO₃ | Acetonitrile | 25 | 4 | 92 |

| 2 | 4-Chlorothiophenol | NaOH | Ethanol/Water | 25 | 3 | 88 |

| 3 | 4-Methoxythiophenol | Cs₂CO₃ | DMF | 25 | 5 | 95 |

| 4 | 2-Mercaptoethanol | Et₃N | Dichloromethane | 25 | 6 | 85 |

| 5 | N-acetyl-L-cysteine | NaHCO₃ | DMF/Water | 25 | 8 | 78 |

| 6 | Glutathione | NaHCO₃ | Water | 25 | 12 | 72 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of S-(4-bromo-2-nitrobenzyl) Thioethers with Aromatic Thiols

This protocol describes a general method for the reaction of this compound with aromatic thiols.

Materials:

-

This compound

-

Aromatic thiol (e.g., Thiophenol, 4-Chlorothiophenol)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), Cesium Carbonate (Cs₂CO₃))

-

Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Ethanol)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the aromatic thiol (1.0 equivalent).

-

Dissolve the thiol in the chosen solvent (e.g., Acetonitrile or DMF).

-

Add the base (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.

-

In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same solvent.

-

Add the solution of this compound dropwise to the stirred thiolate solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thioether.

Protocol 2: Synthesis of S-(4-bromo-2-nitrobenzyl)-L-cysteine

This protocol details the synthesis of the cysteine adduct, a common reaction in bioconjugation chemistry.

Materials:

-

This compound

-

N-acetyl-L-cysteine

-

Sodium Bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-acetyl-L-cysteine (1.0 equivalent) in a mixture of DMF and water.

-

Add sodium bicarbonate (2.0 equivalents) to the solution and stir until the cysteine derivative is fully dissolved and deprotonated.

-

Dissolve this compound (1.1 equivalents) in DMF.

-

Add the solution of this compound dropwise to the cysteine solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, acidify the mixture to pH ~3-4 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of S-(4-bromo-2-nitrobenzyl) thioethers.

Signaling Pathway Analogy: Nucleophilic Attack

While not a biological signaling pathway, the following diagram illustrates the logical flow of the key chemical transformation, analogous to a signaling cascade.

Caption: Logical flow of the SN2 reaction for thioether formation.

Application Notes and Protocols: Alkylation of Phenols with 4-Bromo-1-(bromomethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a reliable and versatile method for forming ether linkages, is frequently employed for this purpose. This application note provides a detailed experimental protocol for the O-alkylation of various phenols using 4-Bromo-1-(bromomethyl)-2-nitrobenzene. This reagent is of particular interest as the resulting 4-bromo-2-nitrobenzyl ethers can serve as key intermediates in multi-step syntheses. Furthermore, the 2-nitrobenzyl moiety is a well-established photolabile protecting group, allowing for the light-induced cleavage of the ether bond to release the parent phenol. This property is highly valuable in applications requiring spatiotemporal control over the release of bioactive molecules.

Reaction Principle